Cas no 162118-01-6 ((2S)-2-amino-3,3-diphenylpropan-1-ol)

(2S)-2-amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol compound featuring a stereogenic center at the 2-position, making it valuable for asymmetric synthesis and pharmaceutical applications. Its diphenyl substitution enhances steric and electronic properties, which can influence binding affinity in chiral catalysts or receptor interactions. The primary amine and hydroxyl functional groups provide versatile reactivity for derivatization, enabling use in peptide modifications or as a ligand in metal-catalyzed reactions. The (S)-configuration ensures enantioselectivity in synthetic pathways, critical for producing optically active intermediates. This compound’s structural rigidity and functional group compatibility make it a useful building block in medicinal chemistry and fine chemical synthesis.
(2S)-2-amino-3,3-diphenylpropan-1-ol structure
162118-01-6 structure
Product Name:(2S)-2-amino-3,3-diphenylpropan-1-ol
CAS No:162118-01-6
MF:C15H17NO
MW:227.301584005356
CID:137173
PubChem ID:53249345
Update Time:2025-06-10

(2S)-2-amino-3,3-diphenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-3,3-diphenylpropan-1-ol
    • (S)-DIPHENYLALANINOL
    • Benzenepropanol, b-amino-g-phenyl-, (bS)-
    • (2S)-2-amino-3,3-diphenylpropan-1-ol
    • EN300-1862811
    • 162118-01-6
    • A882996
    • Benzenepropanol,b-amino-g-phenyl-,(bs)-
    • CS-0186169
    • AKOS015911166
    • DTXSID70692936
    • BS-49627
    • E76154
    • SCHEMBL2126865
    • SDDOXKGXOXANAF-CQSZACIVSA-N
    • (S)-2-Amino-3,3-diphenyl-1-propanol
    • Benzenepropanol, beta-amino-gamma-phenyl-, (betaS)-
    • DB-290289
    • MDL: MFCD08063385
    • Inchi: 1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1
    • InChI Key: SDDOXKGXOXANAF-CQSZACIVSA-N
    • SMILES: OC[C@H](C(C1C=CC=CC=1)C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 227.13100
  • Monoisotopic Mass: 227.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 46.25000
  • LogP: 2.83840

(2S)-2-amino-3,3-diphenylpropan-1-ol Pricemore >>

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(2S)-2-amino-3,3-diphenylpropan-1-ol Production Method

Additional information on (2S)-2-amino-3,3-diphenylpropan-1-ol

Comprehensive Overview of (2S)-2-amino-3,3-diphenylpropan-1-ol (CAS No. 162118-01-6): Properties, Applications, and Industry Insights

(2S)-2-amino-3,3-diphenylpropan-1-ol (CAS No. 162118-01-6) is a chiral organic compound featuring a unique diphenylpropanol backbone with an amino functional group. This structurally distinct molecule has garnered significant attention in pharmaceutical and chemical research due to its potential as a building block for drug discovery and asymmetric synthesis. The stereospecific (2S)-configuration of this compound makes it particularly valuable for designing enantioselective catalysts and biologically active molecules.

Recent trends in AI-driven drug discovery have amplified interest in specialized compounds like (2S)-2-amino-3,3-diphenylpropan-1-ol. Researchers frequently search for "chiral amine applications" and "pharmaceutical intermediates 2024," reflecting the growing demand for such high-purity synthons. The compound's dual phenyl groups contribute to enhanced lipophilicity, a property increasingly sought after in CNS-targeting therapeutics and GPCR modulator development.

From a synthetic chemistry perspective, 162118-01-6 serves as a versatile precursor for N-heterocycle formation and peptide mimetics. Its primary alcohol functionality allows for diverse derivatization pathways, while the stereocenter enables controlled diastereoselective reactions. Industry reports indicate rising searches for "chiral resolution techniques" and "green chemistry approaches" to compounds like this, driving innovation in enzymatic synthesis and continuous flow manufacturing.

The physicochemical profile of (2S)-2-amino-3,3-diphenylpropan-1-ol reveals excellent stability under GMP conditions, with melting points typically ranging 180-185°C. Advanced analytical techniques including HPLC chiral separation and X-ray crystallography confirm its optical purity, often exceeding 99% ee. These characteristics position it as a reliable candidate for quality-by-design (QbD) pharmaceutical development.

Emerging applications in proteolysis-targeting chimeras (PROTACs) and molecular glues have created new demand vectors for amino alcohol derivatives. Patent analyses show increased activity around "protein degradation therapeutics" incorporating similar scaffold architectures. Furthermore, the compound's hydrogen-bonding capacity makes it relevant for crystal engineering and co-crystal formulation strategies.

Supply chain dynamics for 162118-01-6 reflect broader trends in custom synthesis outsourcing. Manufacturers are adopting quality-by-analytics (QbA) approaches to meet stringent ICH guidelines, while responding to search queries like "GMP-certified amino alcohols" and "scale-up challenges chiral compounds." The development of continuous chromatography methods has significantly improved production efficiency for such high-value intermediates.

Environmental considerations are shaping the future of (2S)-2-amino-3,3-diphenylpropan-1-ol synthesis, with biocatalytic routes gaining traction over traditional metal-catalyzed processes. This aligns with growing searches for "sustainable chiral synthesis" and "circular chemistry principles." Life cycle assessment studies demonstrate how atom economy improvements in producing such pharmaceutical building blocks can reduce overall process mass intensity.

Analytical method development for enantiomeric excess determination remains a critical focus area, as evidenced by frequent queries about "chiral HPLC method development" and "qNMR for purity assessment." The compound's UV chromophore properties facilitate detection at low concentrations, supporting its use in high-throughput screening platforms. Recent advances in machine learning-assisted retrosynthesis have identified novel pathways to access this valuable scaffold.

In formulation science, the amphiphilic character of (2S)-2-amino-3,3-diphenylpropan-1-ol enables diverse delivery system applications. Formulators frequently search for "salt selection strategies" and "amorphous solid dispersion" techniques applicable to such low-solubility actives. Its glass transition temperature profile suggests compatibility with hot melt extrusion processes, expanding formulation options.

The intellectual property landscape surrounding 162118-01-6 reveals strategic patent filings covering crystallization protocols, novel derivatives, and process intensification methods. This reflects the compound's growing importance in precompetitive research spaces, particularly for neurodegenerative disease targets and pain management applications where blood-brain barrier penetration is crucial.

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